molecular formula C19H16ClN3O2S2 B2886268 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326806-37-4

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No. B2886268
CAS RN: 1326806-37-4
M. Wt: 417.93
InChI Key: PHYJLJUEPBWJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the heterocyclic compound class known as benzothiadiazines . Benzothiadiazines and their derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiadiazines and similar compounds have been synthesized through various methods. For instance, 2,2-Dioxides of 1-R-1H-2,1-benzothiazin-4(3H)-ones have been known to undergo a three-component condensation with N-substituted isatins and malononitrile in the presence of triethylamine .

Scientific Research Applications

Antibacterial Evaluation

A study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. The research involved the creation of pyran, pyridine, and pyridazine derivatives, among others, with several compounds exhibiting high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Chemical Synthesis and Reactivity

Another investigation delved into the reactions of 10-methyl-10H-pyrido[3,2-b][1,4]benzothiazine with n-butyllithium, leading to a mixture of products through nucleophilic addition and C-4 proton abstraction. The study highlighted the compound's reactivity and the potential for creating diverse derivatives (Pasutto & Knaus, 1978).

Antimalarial Prophylaxis

Research from the mid-20th century explored the prophylactic effect of sulfadiazine and sulfaguanidine against mosquito-borne Plasmodium gallinaceum infections, demonstrating the potential of sulfonamide compounds in antimalarial strategies (Coatney & Cooper, 1944).

Polymer Science

A study synthesized bifunctional poly(ethylene oxide) with targeting and contrast-medium groups, using 2-sulfanilylpyrimidine (sulfadiazine) sodium as the initiator. This research highlights the application of these compounds in creating materials with specific functional properties (Mu, 2005).

Crystal Structure Analysis

The crystal structure of polythiazide, a compound related to the class of chemicals you're interested in, was analyzed, revealing a two-dimensional network of hydrogen-bonded molecules. This study contributes to the understanding of the molecular and crystallographic characteristics of these compounds (Gelbrich, Haddow, & Griesser, 2010).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-ethylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S2/c1-2-23-16-10-6-4-8-14(16)18-17(27(23,24)25)11-21-19(22-18)26-12-13-7-3-5-9-15(13)20/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYJLJUEPBWJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.